molecular formula C10H16N4O2 B7193081 N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide

Cat. No.: B7193081
M. Wt: 224.26 g/mol
InChI Key: SLKPPBSJSZIIOE-UHFFFAOYSA-N
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Description

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Properties

IUPAC Name

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-6-8(4-5-16-6)9(15)12-10-11-7(2)13-14(10)3/h6,8H,4-5H2,1-3H3,(H,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKPPBSJSZIIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)C(=O)NC2=NC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide typically involves the reaction of 2,5-dimethyl-1,2,4-triazole with 2-methyloxolane-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial aspects of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole ring and oxolane moiety can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-6-methylaniline
  • 1,2,4-Triazole derivatives

Uniqueness

N-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methyloxolane-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other triazole derivatives, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

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